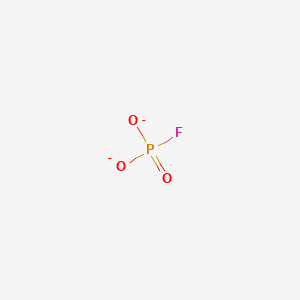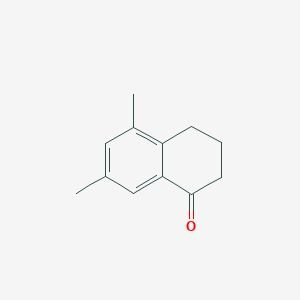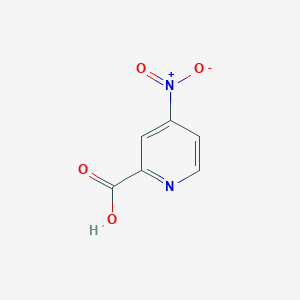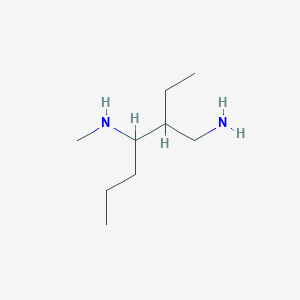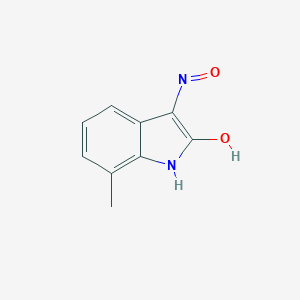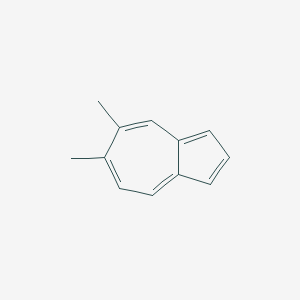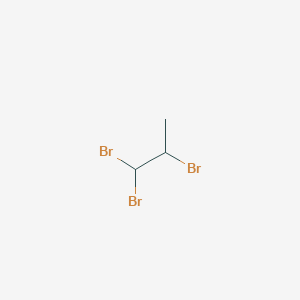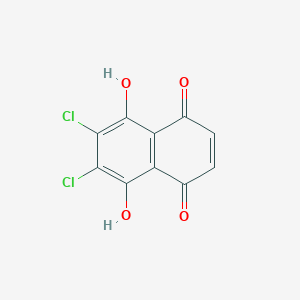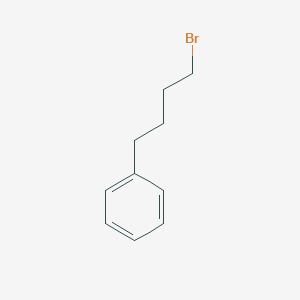
Trometamol citrate
Overview
Description
Trometamol citrate, also known as tris citrate, is a buffer solution commonly used in scientific research. It is a salt of tromethamine and citric acid, with a chemical formula of C6H11NO3C6H8O7. The compound is widely used in biochemistry, molecular biology, and other fields of science due to its ability to maintain a constant pH level and stabilize solutions.
Mechanism of Action
Trometamol citrate acts as a buffer solution by accepting or donating protons to maintain a constant pH level. The compound has a pKa value of 8.1, which makes it an effective buffer at physiological pH levels. When added to a solution, trometamol citrate dissociates into its constituent ions, which can then interact with the surrounding environment to maintain a stable pH level.
Biochemical and Physiological Effects
Trometamol citrate has no direct biochemical or physiological effects on living organisms. However, it is commonly used in experiments involving cells and tissues, where it can affect the pH level of the surrounding environment. The compound has been shown to have no cytotoxic effects on cells and is considered safe for use in laboratory experiments.
Advantages and Limitations for Lab Experiments
One of the main advantages of trometamol citrate is its ability to maintain a constant pH level. This makes it an effective buffer solution for experiments that require a stable pH environment. The compound is also relatively inexpensive and easy to prepare, making it a popular choice for many laboratory experiments.
However, trometamol citrate does have some limitations. It has a limited buffering capacity and is not effective at extreme pH levels. The compound is also sensitive to temperature changes and can lose its buffering capacity if exposed to high temperatures. Additionally, trometamol citrate has a tendency to form crystals, which can interfere with some laboratory techniques.
Future Directions
There are several future directions for research involving trometamol citrate. One area of interest is the development of new buffer solutions with improved buffering capacity and stability. Another area of research is the use of trometamol citrate in drug delivery systems, where it can be used to stabilize and control the release of drugs. Finally, there is a need for further research into the potential cytotoxic effects of trometamol citrate on cells and tissues.
Conclusion
Trometamol citrate is a widely used buffer solution in scientific research. It is synthesized by reacting tromethamine and citric acid and is commonly used in biochemistry and molecular biology experiments. The compound acts as a buffer by accepting or donating protons to maintain a constant pH level. Trometamol citrate has several advantages, including its ability to maintain a stable pH level and its low cost. However, it also has some limitations, including its limited buffering capacity and sensitivity to temperature changes. Future research directions for trometamol citrate include the development of new buffer solutions and the use of the compound in drug delivery systems.
Synthesis Methods
Trometamol citrate is synthesized by reacting tromethamine and citric acid in a 1:1 molar ratio. The reaction takes place in water and is catalyzed by heat. The resulting solution is then filtered and dried to obtain the salt. The purity of the compound can be further improved by recrystallization.
Scientific Research Applications
Trometamol citrate is widely used in scientific research as a buffer solution. It is commonly used in biochemistry and molecular biology experiments to maintain a constant pH level and stabilize solutions. The compound is also used in electrophoresis, chromatography, and other laboratory techniques.
properties
IUPAC Name |
2-amino-2-(hydroxymethyl)propane-1,3-diol;2-hydroxypropane-1,2,3-tricarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O7.C4H11NO3/c7-3(8)1-6(13,5(11)12)2-4(9)10;5-4(1-6,2-7)3-8/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);6-8H,1-3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTMHBUDWQBDMQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)C(CC(=O)O)(C(=O)O)O.C(C(CO)(CO)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00932478 | |
| Record name | 2-Hydroxypropane-1,2,3-tricarboxylic acid--2-amino-2-(hydroxymethyl)propane-1,3-diol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00932478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trometamol citrate | |
CAS RN |
6986-91-0, 14504-24-6, 108321-33-1 | |
| Record name | 1,3-Propanediol, 2-amino-2-(hydroxymethyl)-, 2-hydroxy-1,2,3-propanetricarboxylate (3:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6986-91-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Propanediol, 2-amino-2-(hydroxymethyl)-, citrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014504246 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trometamol citrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108321331 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hydroxypropane-1,2,3-tricarboxylic acid--2-amino-2-(hydroxymethyl)propane-1,3-diol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00932478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TROMETAMOL CITRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y370FA4B4G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




